molecular formula C17H16N4O2 B11418194 7-butyl-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

7-butyl-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No.: B11418194
M. Wt: 308.33 g/mol
InChI Key: FSNLTFMAGZPWGH-UHFFFAOYSA-N
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Description

7-butyl-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-butyl-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions starting from simpler precursors.

    Introduction of functional groups: The butyl and methyl groups are introduced through alkylation reactions.

    Oxidation and nitrile formation: The dioxo and carbonitrile functionalities are introduced through oxidation and nitrile formation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

7-butyl-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups.

    Substitution: The compound can undergo substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional carbonyl-containing compounds, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 7-butyl-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound has potential applications as a probe for studying enzyme mechanisms and as a ligand for binding studies. Its tricyclic structure allows it to interact with various biological targets.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may have applications in the treatment of diseases such as cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its tricyclic structure can impart stability and rigidity to polymers and other materials.

Mechanism of Action

The mechanism of action of 7-butyl-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s tricyclic structure allows it to fit into binding sites and modulate the activity of these targets. The pathways involved in its mechanism of action can include inhibition of enzyme activity, modulation of receptor signaling, and disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 7-butyl-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
  • This compound

Uniqueness

The uniqueness of this compound lies in its tricyclic structure and the presence of multiple functional groups. This combination of features makes it a versatile compound with a wide range of applications in various fields.

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

7-butyl-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

InChI

InChI=1S/C17H16N4O2/c1-3-4-7-20-15-13(8-12(9-18)16(20)22)17(23)21-10-11(2)5-6-14(21)19-15/h5-6,8,10H,3-4,7H2,1-2H3

InChI Key

FSNLTFMAGZPWGH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C1=O)C#N)C(=O)N3C=C(C=CC3=N2)C

Origin of Product

United States

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